molecular formula C17H19N5O2S2 B5564013 2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)propanamide

2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B5564013
M. Wt: 389.5 g/mol
InChI Key: WYHHYEIXDWTDAK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring and a 1,3-thiazole ring. These types of rings are common in many biologically active compounds .

Scientific Research Applications

Antimicrobial and Antifungal Applications

A series of compounds have been synthesized for potential antibacterial and antifungal activities. For instance, derivatives of 2-(6-methoxy-2-naphthyl)propionamide have shown significant antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Flucanazole. Such compounds, including those with 1,2,4-triazole and thiazole moieties, demonstrate potent antimicrobial properties, which could hint at similar applications for the compound (Helal et al., 2013).

Anticancer Activity

Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, incorporating semicarbazide, thiosemicarbazide, thiadiazole, triazolone, and other moieties, have been synthesized and tested for antioxidant and anticancer activities. Some of these compounds exhibited anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, suggesting potential research applications of related compounds in cancer treatment (Tumosienė et al., 2020).

Biochemical Studies

Compounds containing 1,2,4-triazole and thiazole units have been explored for various biochemical applications, including enzyme inhibition and protein interaction studies. For example, novel 1,2,4-substituted triazoles have been synthesized and evaluated for urease inhibition and anti-proliferative activity, providing a basis for researching similar compounds in biochemical modulation and therapeutic research (Ali et al., 2022).

Synthesis and Characterization

The synthesis and characterization of related compounds, such as imino-4-methoxyphenol thiazole derived Schiff base ligands, have been reported. These studies focus on the development of novel compounds with potential applications in medicinal chemistry, highlighting the importance of synthetic strategies and structural analysis in the discovery of new therapeutic agents (Vinusha et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many 1,2,4-triazole and 1,3-thiazole derivatives have been found to have antimicrobial, antifungal, and antitumor activities .

Properties

IUPAC Name

2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S2/c1-11-10-25-16(18-11)19-15(23)12(2)26-17-21-20-14(22(17)3)9-24-13-7-5-4-6-8-13/h4-8,10,12H,9H2,1-3H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHHYEIXDWTDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C(C)SC2=NN=C(N2C)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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